molecular formula C10H16N2O2 B8509654 Ethyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate

Ethyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate

Cat. No. B8509654
M. Wt: 196.25 g/mol
InChI Key: LBANYRMGLHAJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868036B2

Procedure details

1.96 g of 2-methyl-2-(1-methyl-1H-imidazol-4-yl)-propionic acid ethyl ester is taken up in 10 ml of methanol and the mixture is admixed with 10 ml of 3M NaOH. The mixture is then stirred at 60° C. for 16 hours. The methanol is removed in vacuo and the aqueous residue acidified with 2M HCl to pH 7. The mixture is concentrated under reduced pressure. The residue is taken up in 10 ml of ethanol and the insoluble salts removed by filtration. Concentration of the filtrate under reduced pressure provides the title compound which can be used without further purification.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]([CH3:13])([C:7]1[N:8]=[CH:9][N:10]([CH3:12])[CH:11]=1)[CH3:6])C.[OH-].[Na+]>CO>[CH3:13][C:5]([C:7]1[N:8]=[CH:9][N:10]([CH3:12])[CH:11]=1)([CH3:6])[C:4]([OH:14])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C(C)OC(C(C)(C=1N=CN(C1)C)C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the insoluble salts removed by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=O)O)(C)C=1N=CN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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